N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-4-(4-hydroxyquinazolin-2-yl)butanamide
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Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide: is a complex organic compound that features a combination of furyl, triazolyl, and quinazolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furyl and triazolyl intermediates, followed by their coupling with a quinazolinyl derivative. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazolyl and quinazolinyl moieties, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is unique due to its combination of furyl, triazolyl, and quinazolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N6O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C18H16N6O3/c25-15(21-18-22-16(23-24-18)13-7-4-10-27-13)9-3-8-14-19-12-6-2-1-5-11(12)17(26)20-14/h1-2,4-7,10H,3,8-9H2,(H,19,20,26)(H2,21,22,23,24,25) |
InChI Key |
LZMFUVJFXUUYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=NNC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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